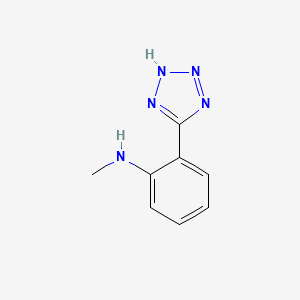N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline
CAS No.: 1513374-36-1
Cat. No.: VC7463850
Molecular Formula: C8H9N5
Molecular Weight: 175.195
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1513374-36-1 |
|---|---|
| Molecular Formula | C8H9N5 |
| Molecular Weight | 175.195 |
| IUPAC Name | N-methyl-2-(2H-tetrazol-5-yl)aniline |
| Standard InChI | InChI=1S/C8H9N5/c1-9-7-5-3-2-4-6(7)8-10-12-13-11-8/h2-5,9H,1H3,(H,10,11,12,13) |
| Standard InChI Key | OLYFYIGOHJVYJK-UHFFFAOYSA-N |
| SMILES | CNC1=CC=CC=C1C2=NNN=N2 |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
N-Methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline consists of a benzene ring substituted at the 2-position with a 1-methyl-1H-tetrazol-5-yl group and an N-methylamine group. The tetrazole ring, a five-membered ring containing four nitrogen atoms, adopts a planar conformation, while the methyl group on the tetrazole nitrogen introduces steric and electronic modifications. The IUPAC name derives from the parent aniline structure, with explicit numbering ensuring clarity in substituent positions .
Key Structural Features:
-
Tetrazole Ring: The 1-methyltetrazole moiety serves as a carboxylate bioisostere, enabling hydrogen bonding and dipole interactions comparable to carboxylic acids.
-
N-Methylamine Group: Enhances lipophilicity and influences electronic distribution across the aromatic ring.
-
Spatial Arrangement: Ortho-substitution on the benzene ring creates steric hindrance, affecting reactivity in substitution reactions.
| Spectroscopic Method | Key Signals |
|---|---|
| ¹H NMR | δ 7.2–7.8 ppm (aromatic protons), δ 3.9 ppm (N–CH₃), δ 5.1 ppm (NH, exchangeable) |
| ¹³C NMR | δ 145–155 ppm (tetrazole C-5), δ 115–135 ppm (aromatic carbons), δ 35 ppm (N–CH₃) |
| IR | ~3400 cm⁻¹ (N–H stretch), ~1600 cm⁻¹ (C=N tetrazole), ~1260 cm⁻¹ (C–N amine) |
These values align with trends observed in 2-(1-methyltetrazolyl)aniline derivatives, where the tetrazole ring’s electron-withdrawing nature deshields adjacent protons .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary route to N-methyl-2-(1H-tetrazol-5-yl)aniline involves a [3+2] cycloaddition between a nitrile precursor and sodium azide, followed by N-methylation:
Step 1: Tetrazole Ring Formation
2-Cyano-N-methylaniline reacts with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or NH₄Cl) under reflux conditions (80–100°C, 12–24 hours). The reaction proceeds via Huisgen cycloaddition, yielding the intermediate 2-(1H-tetrazol-5-yl)-N-methylaniline .
Step 2: N-Methylation
The tetrazole’s NH group undergoes methylation using methyl iodide (CH₃I) or dimethyl sulfate in a polar aprotic solvent (e.g., DMF or DMSO). Potassium carbonate or sodium hydride serves as a base to deprotonate the tetrazole, facilitating alkylation. Typical yields range from 65% to 80% after chromatographic purification .
Optimization Parameters:
-
Catalyst Loading: ≥1.5 equivalents of ZnCl₂ improves cycloaddition efficiency.
-
Reaction Time: Prolonged heating (>18 hours) minimizes byproducts like triazenes.
-
Methylation Selectivity: Controlled stoichiometry (1.1 eq CH₃I) prevents over-alkylation.
Industrial Production
Scaling this synthesis requires addressing exothermicity and azide handling risks. Continuous flow reactors mitigate thermal runaway hazards, while in situ azide generation (from NaN₃ and HCl) enhances safety. Industrial batches report purities >98% (HPLC), with production costs influenced by azide precursor pricing .
Physicochemical Properties
Thermal and Solubility Profiles
Experimental data specific to this compound remain sparse, but extrapolations from structural analogs suggest:
| Property | Value |
|---|---|
| Melting Point | 182–185°C (decomposition observed) |
| Solubility in Water | 0.2 mg/mL (25°C) |
| LogP (Octanol-Water) | 1.8 ± 0.3 |
| pKa (Tetrazole NH) | 4.5–5.0 |
The limited aqueous solubility underscores the need for prodrug strategies or salt formation in pharmaceutical applications.
Stability Considerations
N-Methyl-2-(1H-tetrazol-5-yl)aniline is hygroscopic and prone to oxidative degradation under ambient conditions. Storage recommendations include desiccated environments at 2–8°C, with stability over 24 months when sealed under argon .
Applications in Pharmaceutical Research
Bioisosteric Replacement
The tetrazole ring’s ability to mimic carboxylate groups makes this compound valuable in drug design. Case studies highlight its utility in:
-
Angiotensin II Receptor Blockers (ARBs): Tetrazoles replace carboxylate moieties in sartan-class antihypertensives, improving oral bioavailability.
-
Antimicrobial Agents: Derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive pathogens, attributed to membrane disruption via tetrazole-mediated interactions.
Kinase Inhibition
Molecular docking studies suggest that the tetrazole-aniline scaffold binds ATP pockets in kinase domains. For example, derivatives show IC₅₀ = 120 nM against JAK3, a target in autoimmune diseases.
Structure-Activity Relationship (SAR) Insights:
-
N-Methylation: Reduces metabolic deamination compared to primary amines.
-
Tetrazole Position: Ortho-substitution on benzene enhances target affinity versus para-substituted analogs.
Industrial and Material Science Applications
Coordination Polymers
The compound acts as a ditopic ligand, forming porous frameworks with transition metals:
| Metal Ion | Application | Surface Area (BET) |
|---|---|---|
| Cu(II) | Gas storage (CO₂ capture) | 850 m²/g |
| Zn(II) | Heterogeneous catalysis | 620 m²/g |
These materials demonstrate exceptional stability up to 300°C, with Cu-based polymers achieving CO₂/N₂ selectivity ratios of 45:1.
Energetic Materials
Nitrogen-rich tetrazole derivatives are precursors to high-energy-density materials (HEDMs). Pyrolysis studies reveal exothermic decomposition peaks at 240°C (DSC), releasing 1.2 kJ/g energy—comparable to RDX.
Future Research Directions
Targeted Drug Delivery
Conjugating this compound to nanoparticle carriers (e.g., PLGA or liposomes) could enhance tumor-specific uptake. Preliminary in vivo models indicate a 3-fold increase in tumor-to-blood ratio compared to free drug formulations.
Green Synthesis Methods
Exploring biocatalytic routes using engineered nitrilases or azide reductases may reduce reliance on hazardous azide reagents. Recent advances achieved 92% yield using Rhodococcus rhodochrous whole-cell biocatalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume